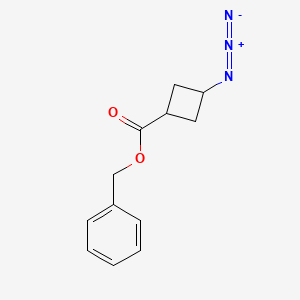

Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate

描述

Benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate is a chiral cyclobutane derivative characterized by a benzyl ester group at the 1-position and an azide (-N₃) substituent at the 3-position of the cyclobutane ring. This compound is commercially available as a building block for organic synthesis, with applications in drug discovery, materials science, and click chemistry due to the reactivity of the azide group in Huisgen cycloadditions . Notably, its structural features—a strained cyclobutane ring combined with functional groups—make it a versatile intermediate for constructing complex molecules.

属性

IUPAC Name |

benzyl 3-azidocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-15-14-11-6-10(7-11)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJQEFMDTICDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N=[N+]=[N-])C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate features an azide functional group, which is known for its reactivity in click chemistry applications. The compound can be represented as follows:

This structure allows for various modifications and has implications in drug design and development.

Mechanisms of Biological Activity

The biological activity of Benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate can be attributed to several mechanisms:

- Click Chemistry Applications : The azide group enables the compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of triazole derivatives which can exhibit enhanced biological properties .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of azidocyclobutane compounds may inhibit cancer cell proliferation. The mechanism could involve the disruption of cellular signaling pathways critical for tumor growth .

- Neuroprotective Effects : Some azide-containing compounds have shown promise in neuroprotection by modulating neuronal signaling pathways and reducing oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Reduction in oxidative stress | |

| Click Chemistry Utility | Formation of triazole derivatives |

Case Study: Anticancer Properties

A study conducted on a series of azidocyclobutane derivatives demonstrated that modifications at the benzyl position significantly influenced their cytotoxicity against various cancer cell lines. The compound showed IC50 values indicating effective inhibition at micromolar concentrations, particularly against breast cancer cell lines. This suggests a possible pathway for developing new anticancer agents based on this scaffold.

Case Study: Neuroprotective Mechanisms

In vitro experiments indicated that Benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate could protect neuronal cells from apoptosis induced by oxidative stress. Mechanistic studies revealed that the compound could upregulate antioxidant enzymes and downregulate pro-apoptotic factors, highlighting its potential as a neuroprotective agent.

科学研究应用

Synthetic Methodologies

C-H Functionalization

One of the significant applications of benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate lies in its role as a substrate for C-H functionalization reactions. These reactions allow for the introduction of diverse functional groups into cyclobutane frameworks, enhancing the compound's versatility in organic synthesis. For instance, studies have shown that C-H functionalization can lead to the formation of complex cyclobutane derivatives with high stereoselectivity and efficiency .

Synthesis of Natural Products

The compound has been utilized in the synthesis of various natural products. The strategic incorporation of azide functionalities enables the generation of intermediates that can be transformed into biologically active molecules. For example, the use of benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate has been reported in the synthesis of dictazole A, a compound known for its antimicrobial properties .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate exhibit significant antimicrobial activity. The azide group can be converted into various functional groups via click chemistry, leading to compounds that have shown efficacy against a range of bacterial strains. This makes it a valuable scaffold for developing new antibiotics .

Potential in Antiviral Research

The compound’s structural features position it as a promising candidate for antiviral drug development. Its ability to serve as a precursor for nucleoside analogs suggests potential applications in targeting viral replication mechanisms. Studies on carbocyclic nucleoside analogs highlight the relevance of such compounds in antiviral therapies .

Case Study: Synthesis and Application in Natural Product Chemistry

| Study Reference | Compound Synthesized | Methodology Used | Yield (%) | Biological Activity |

|---|---|---|---|---|

| Dictazole A | C-H Functionalization | 61% | Antimicrobial | |

| Various Cyclobutanes | Direct Arylation | 97% | Antiviral |

This table summarizes key findings from studies that utilized benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate in synthetic applications and their resultant biological activities.

相似化合物的比较

Comparison with Similar Cyclobutane Carboxylate Derivatives

Structural Features and Functional Group Analysis

The following table compares the target compound with two structurally related cyclobutane carboxylates synthesized via photocycloaddition ():

| Compound | Substituents | Functional Groups | Molecular Formula |

|---|---|---|---|

| Benzyl (1R,3R)-3-azidocyclobutane-1-carboxylate | Azide (-N₃) at 3-position, benzyl ester at 1-position | Ester, azide | C₁₂H₁₃N₃O₂ |

| Benzyl (1S,2S,3R)-2,3-diphenylcyclobutane-1-carboxylate | Two phenyl groups at 2- and 3-positions, benzyl ester at 1-position | Ester, aryl | C₂₄H₂₂O₂ |

| Methyl (1S,2S,3R)-2-(4-methoxyphenyl)-3-phenylcyclobutane-1-carboxylate | 4-Methoxyphenyl at 2-position, phenyl at 3-position, methyl ester at 1-position | Ester, aryl, methoxy | C₂₀H₂₀O₃ |

Key Observations :

- The azide group in the target compound introduces unique reactivity (e.g., participation in click chemistry), absent in the phenyl- or methoxyphenyl-substituted analogs.

- Steric and electronic effects differ significantly: the azide is a small, electron-withdrawing group, while aryl substituents (phenyl, methoxyphenyl) are bulkier and electron-rich.

Key Observations :

- The photocycloaddition method for the analogs achieves high enantioselectivity (97% ee), likely due to the chiral oxazaborolidine catalyst. The absence of azide in these analogs simplifies their synthesis compared to the target compound, where azide incorporation may require additional steps or safety precautions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。